6-Methoxy-4-nitro-1H-indole
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Overview
Description
6-Methoxy-4-nitro-1H-indole is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Preparation Methods
The synthesis of 6-Methoxy-4-nitro-1H-indole typically involves the nitration of 6-methoxyindole. One common method includes the use of nitric acid and sulfuric acid as nitrating agents under controlled conditions to introduce the nitro group at the 4-position of the indole ring . Industrial production methods may involve similar nitration reactions but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
6-Methoxy-4-nitro-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroindole oxides.
Reduction: Reduction of the nitro group can yield 6-methoxy-4-amino-1H-indole.
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Methoxy-4-nitro-1H-indole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Methoxy-4-nitro-1H-indole involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
6-Methoxy-4-nitro-1H-indole can be compared with other indole derivatives such as:
6-Methoxyindole: Lacks the nitro group, resulting in different chemical and biological properties.
4-Nitroindole: Lacks the methoxy group, which affects its reactivity and applications.
5-Methoxy-2-nitroindole:
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and potential for diverse applications.
Properties
IUPAC Name |
6-methoxy-4-nitro-1H-indole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-14-6-4-8-7(2-3-10-8)9(5-6)11(12)13/h2-5,10H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLVKBTVJWNDOSQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN2)C(=C1)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80646344 |
Source
|
Record name | 6-Methoxy-4-nitro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80646344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885520-66-1 |
Source
|
Record name | 6-Methoxy-4-nitro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80646344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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